molecular formula C18H13ClN4 B5337603 2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5337603
M. Wt: 320.8 g/mol
InChI Key: KJPBTJYBSQCFDW-UHFFFAOYSA-N
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Description

2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a benzyl group at the 2-position and a 4-chlorophenyl group at the 7-position.

Preparation Methods

The synthesis of 2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a multi-component reaction involving benzylamine, 4-chlorobenzaldehyde, and a suitable triazole precursor can be employed. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound also exhibits significant biological activities and is used as a scaffold for the development of kinase inhibitors.

    Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties, this compound is structurally similar but contains a thieno ring instead of a benzyl group.

    1,2,4-triazolo[1,5-a]pyridine: This compound is used in medicinal chemistry for its diverse pharmacological activities.

Properties

IUPAC Name

2-benzyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c19-15-8-6-14(7-9-15)16-10-11-20-18-21-17(22-23(16)18)12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBTJYBSQCFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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